molecular formula C15H21ClN2O B7921121 1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone

1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone

Cat. No.: B7921121
M. Wt: 280.79 g/mol
InChI Key: ZQVBWGCCXWBVHV-AWEZNQCLSA-N
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Description

“1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone” is a chiral small molecule characterized by a pyrrolidine (5-membered nitrogen-containing heterocycle) backbone substituted at the 2-position with a benzyl-methyl-aminomethyl group. Its stereochemistry (S-configuration at the pyrrolidine C2 position) is critical for its biological interactions and synthetic applications.

The compound’s synthesis likely involves multi-step routes, including alkylation of pyrrolidine precursors and subsequent chloroacetylation. However, commercial availability is restricted, as it is listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-18(14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVBWGCCXWBVHV-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1C(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone, also known as (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antifungal, and neuroleptic activities.

Chemical Structure

The chemical formula for this compound is C16H25N3OC_{16}H_{25}N_3O with a molecular weight of 275.39 g/mol. The structure comprises a pyrrolidine ring with various substitutions that influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including the compound . In vitro tests have shown that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (mg/mL)Target Bacteria
10.0039S. aureus
20.025E. coli

These results indicate that the compound can inhibit bacterial growth effectively, with notable activity against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. Studies have reported minimum inhibitory concentration (MIC) values against various fungal strains:

Fungal StrainMIC (µM)
C. albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound could be a candidate for further development in antifungal therapies .

Neuroleptic Activity

The neuroleptic potential of related compounds has been explored, particularly in their ability to modulate dopaminergic activity. For example, compounds similar to the one discussed have shown efficacy in reducing apomorphine-induced stereotypic behavior in rodent models, indicating potential use in treating psychotic disorders .

Case Studies and Research Findings

Research has focused on structure-activity relationships (SAR) to optimize the biological efficacy of pyrrolidine derivatives:

  • Neuroleptic Efficacy : A study evaluated several benzamides and found that modifications, such as introducing a benzyl group on the terminal nitrogen, significantly enhanced neuroleptic activity compared to standard treatments such as haloperidol .
  • Antimicrobial Properties : Another investigation into pyrrolidine derivatives revealed that certain modifications led to improved antimicrobial activity, with specific attention to halogen substitutions enhancing bioactivity against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound has been investigated for its potential as a therapeutic agent. The presence of the benzyl-methyl-amino group suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Case Studies
Several studies have explored the effects of similar compounds on the central nervous system (CNS). For instance, derivatives of pyrrolidine have shown promise in modulating dopamine and serotonin receptors, which are crucial in treating conditions such as depression and anxiety .

Synthetic Organic Chemistry

Synthesis Routes
The synthesis of this compound can be achieved through various methods, including:

  • N-Alkylation Reactions : Using benzyl chloride and methylamine to introduce the benzyl-methyl-amino group.
  • Chlorination : The introduction of the chloro group can be accomplished through electrophilic chlorination techniques.

Table: Synthesis Methods

MethodDescription
N-AlkylationReaction of pyrrolidine with benzyl chloride
Electrophilic ChlorinationChlorination of ethanone derivatives

Research and Development

Synthetic Cathinones
The compound is structurally related to synthetic cathinones, which are known for their stimulant effects. Research into these compounds has expanded due to their implications in drug development and understanding addiction mechanisms .

Analytical Chemistry

Characterization Techniques
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for characterizing this compound's structure and purity. These techniques provide insights into the molecular interactions and stability under various conditions.

Comparison with Similar Compounds

Heterocyclic Core Differences

  • Pyrrolidine vs. Piperidine: The target compound’s pyrrolidine ring (5-membered) confers distinct conformational and electronic properties compared to piperidine analogs (6-membered). Piperidine derivatives, being more flexible, may exhibit improved binding affinity in biological systems due to reduced steric hindrance .

Substituent Variations

  • Amino Group Modifications: Benzyl-Methyl vs. Benzyl-Cyclopropyl (): The cyclopropyl group in the latter introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility.
  • Positional Isomerism : Piperidine derivatives with substituents at the 3- or 4-position (e.g., vs. 5) demonstrate how regiochemistry impacts molecular interactions. For example, 4-substituted piperidines may exhibit better spatial alignment with target proteins .

Physicochemical Properties

  • Molecular Weight : All compounds fall within 294–320 g/mol, adhering to Lipinski’s Rule of Five for drug-likeness.
  • Chlorine Reactivity: The chloroethanone group is conserved across analogs, suggesting shared utility in nucleophilic substitution reactions (e.g., forming amides or thioethers) .

Research Implications

While direct pharmacological data for the target compound are lacking, its structural analogs highlight trends:

  • Piperidine derivatives with bulky substituents (e.g., cyclopropyl) are prioritized in medicinal chemistry for their balanced lipophilicity and metabolic stability .
  • Pyrrolidine-based chloroethanones may serve as niche intermediates for stereoselective synthesis but face scalability challenges .

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